methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate
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Overview
Description
Methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound featuring an imidazole ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole intermediates. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving glyoxal and ammonia . The oxadiazole ring can be formed by reacting a hydrazide with an appropriate nitrile under acidic conditions . Finally, the benzoate ester is introduced via esterification using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[5-(1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]benzoate: Lacks the propan-2-yl group, which may affect its biological activity.
Ethyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its chemical properties.
Uniqueness
Methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate is unique due to the presence of both imidazole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 4-[5-[2-(1H-imidazol-5-yl)propan-2-yl]-1,2,4-oxadiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-16(2,12-8-17-9-18-12)15-19-13(20-23-15)10-4-6-11(7-5-10)14(21)22-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGMNMHJQYUINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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